

What is the chemical structure of DSM705?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DSM705

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An In-depth Technical Guide to the Antimalarial Compound **DSM705**

Introduction

DSM705 is a potent, orally active antimalarial compound identified through structure-guided computational optimization of a pyrrole-based inhibitor series.^[1] It is a highly selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme, a critical component of the de novo pyrimidine biosynthesis pathway in the parasite.^{[2][3][4]} Due to its nanomolar potency against Plasmodium falciparum and Plasmodium vivax DHODH and lack of inhibition of the mammalian ortholog, **DSM705** has been investigated as a potential candidate for malaria treatment and chemoprevention.^{[1][2][5]}

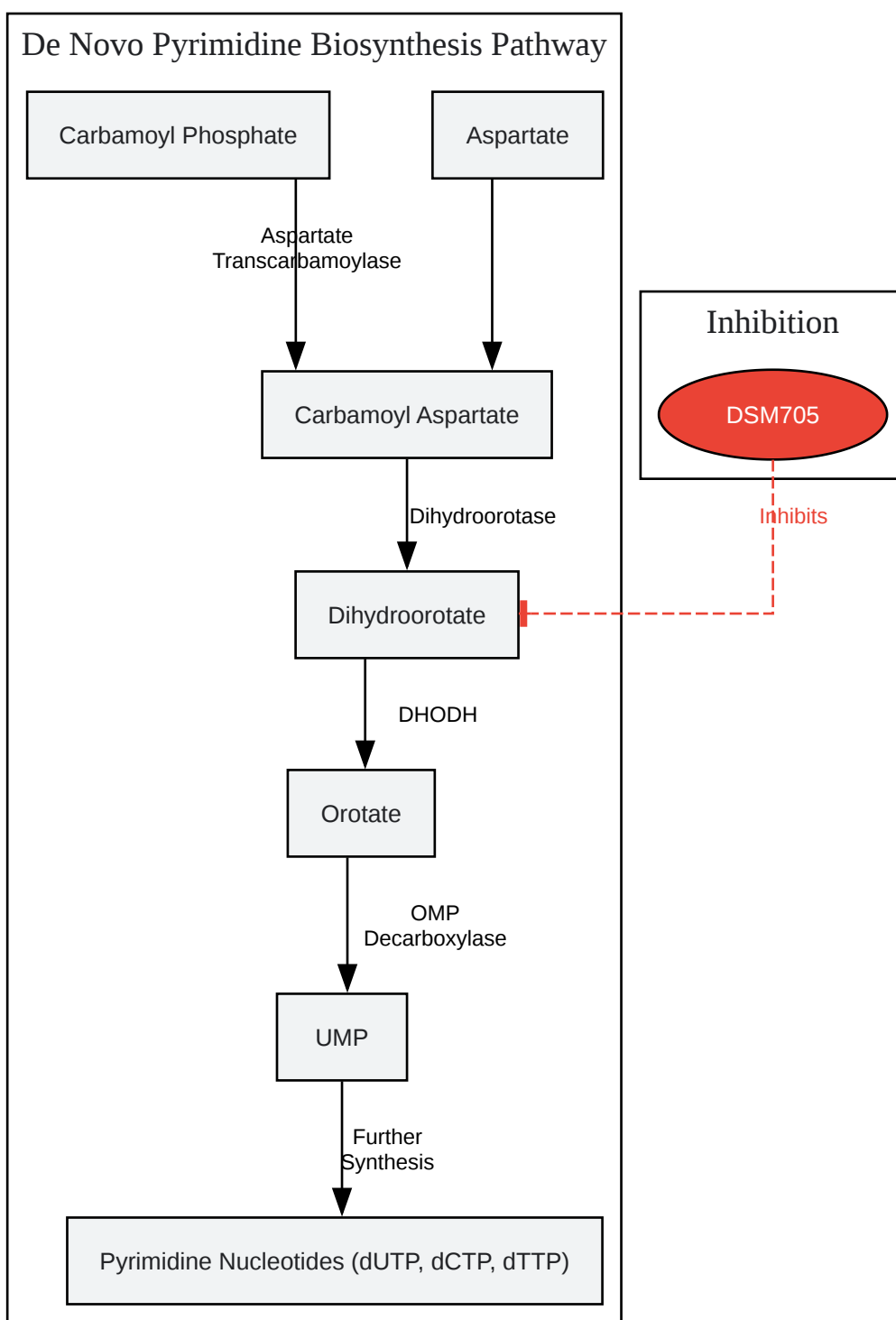
Chemical Structure

DSM705 is a pyrrole-based compound.^{[3][4]} The hydrochloride salt is often used in formulations to improve solubility and stability.^[3]

Identifier	Value
Chemical Formula	C ₁₉ H ₁₉ F ₃ N ₆ O ^{[6][7]}
Molecular Weight	404.39 g/mol ^[7]
SMILES	C--INVALID-LINK--c1nnc[nH]1 ^[6]
Chemical Formula (HCl Salt)	C ₁₉ H ₂₀ ClF ₃ N ₆ O ^[8]

Mechanism of Action

The primary target of **DSM705** is the enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA, RNA, phospholipids, and glycoproteins, making it a critical process for the rapidly proliferating malaria parasite. By inhibiting Plasmodium DHODH, **DSM705** effectively halts pyrimidine synthesis, leading to parasite death.^{[2][3]} A key advantage of **DSM705** is its high selectivity for the parasite enzyme over the human equivalent, which minimizes potential host toxicity.^{[2][3][4]}



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Caption: Mechanism of action of **DSM705** in the pyrimidine biosynthesis pathway.

Quantitative Data

In Vitro Activity

DSM705 demonstrates potent inhibitory activity against the DHODH enzyme from both *P. falciparum* and *P. vivax*, as well as strong antiparasitic activity against *P. falciparum* cell cultures.

Target	Metric	Value (nM)
<i>P. falciparum</i> DHODH (PfDHODH)	IC ₅₀	95[2][3][4]
<i>P. vivax</i> DHODH (PvDHODH)	IC ₅₀	52[2][3][4]
<i>P. falciparum</i> 3D7 Cells	EC ₅₀	12[2][4]
Human DHODH	IC ₅₀	>100,000[5]

In Vivo Pharmacokinetics in Swiss Outbred Mice

Pharmacokinetic studies in mice have shown that **DSM705** has high oral bioavailability.[2][3][4]

Route	Dose (mg/kg)	Bioavailability (F)	t _{1/2} (h)	C _{max} (μM)	CL (mL/min/kg)	V _{ss} (L/kg)
Oral (p.o.)	2.6	74%	3.4	2.6	N/A	N/A
Oral (p.o.)	24	70%	4.5	20	N/A	N/A
Intravenous (i.v.)	2.3	N/A	N/A	N/A	2.8	1.3

In Vivo Efficacy in a *P. falciparum* SCID Mouse Model

DSM705 hydrochloride effectively suppresses parasitemia in a dose-dependent manner in an immunodeficient mouse model.[2][4]

Dose (mg/kg, p.o., twice daily for 6 days)	Outcome
3 - 200	Dose-dependent parasite killing[4]
50	Maximum rate of parasite killing[2][4]
50	Complete suppression of parasitemia by days 7-8[2][4]

Experimental Protocols

In Vivo Formulation Preparation

For oral administration in animal studies, **DSM705** hydrochloride can be formulated as a solution or suspension. A common method involves the sequential addition of solvents to achieve the desired concentration and solubility.[2][4]

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation[2][4]

- Prepare a stock solution of **DSM705** hydrochloride in DMSO (e.g., 25 mg/mL).
- For a 1 mL final volume, take 100 µL of the DMSO stock solution.
- Add 400 µL of PEG300 and mix until the solution is clear.
- Add 50 µL of Tween-80 and mix thoroughly.
- Add 450 µL of saline (0.9% NaCl) to reach the final volume and mix until clear. The final composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 2: DMSO/Corn Oil Formulation[2][4]

- Prepare a stock solution of **DSM705** hydrochloride in DMSO.
- For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
- Mix thoroughly until a clear solution or uniform suspension is achieved.

In Vivo Efficacy Assessment: 4-Day Suppressive Test

This standard test evaluates the activity of antimalarial compounds against the blood stages of *Plasmodium* in mice.[9]

- Animal Model: Severe combined immunodeficient (SCID) mice are inoculated with *P. falciparum* parasites.[4]
- Drug Administration: Treatment with **DSM705** begins 2-4 hours post-infection. The compound is administered orally (p.o.) twice a day for 6 days at various doses (e.g., 3, 10, 20, 50, 100, 200 mg/kg).[4]
- Monitoring: Thin blood smears are prepared daily from day 3 post-infection to determine the level of parasitemia.
- Endpoint: The efficacy of the compound is determined by the reduction in parasitemia compared to an untreated control group. Complete suppression of parasitemia and survival time are key metrics.[4][9]

Pharmacokinetic Analysis in Mice

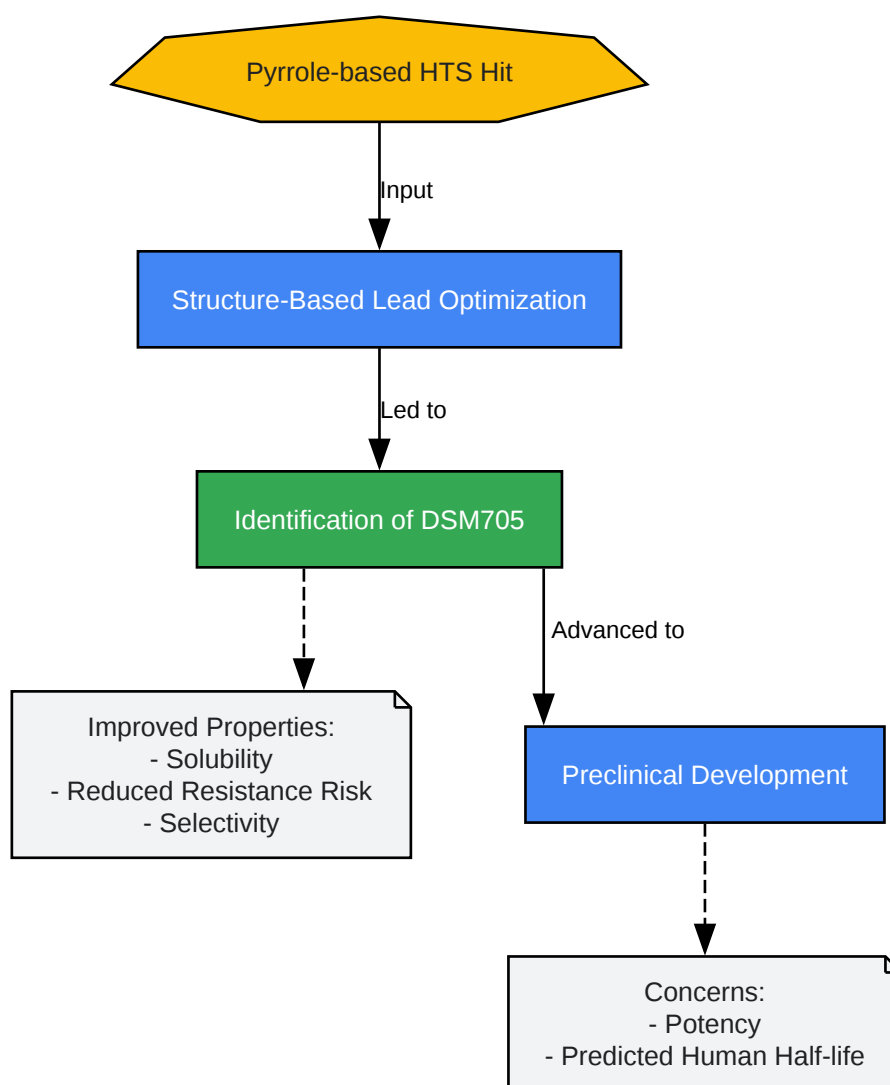
This protocol is designed to determine key pharmacokinetic parameters of **DSM705**. [4]

- Animal Model: Swiss outbred mice are used.
- Drug Administration:
 - Oral (p.o.): A single dose of **DSM705** (e.g., 2.6 mg/kg or 24 mg/kg) is administered by oral gavage.
 - Intravenous (i.v.): A single dose of **DSM705** (e.g., 2.3 mg/kg) is administered via tail vein injection.
- Sample Collection: Blood samples are collected at multiple time points after drug administration.
- Analysis: Plasma concentrations of **DSM705** are quantified using a suitable analytical method (e.g., LC-MS/MS).

- **Data Interpretation:** The concentration-time data is used to calculate pharmacokinetic parameters such as C_{max} , $t_{1/2}$, bioavailability (F), clearance (CL), and volume of distribution (Vss).

Development and Optimization Workflow

The discovery of **DSM705** was the result of a structured drug development process that began with a high-throughput screening hit and progressed through lead optimization using computational and structure-based methods.



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Caption: Logical workflow for the discovery and optimization of **DSM705**.

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- To cite this document: BenchChem. [What is the chemical structure of DSM705?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559597#what-is-the-chemical-structure-of-dsm705]

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